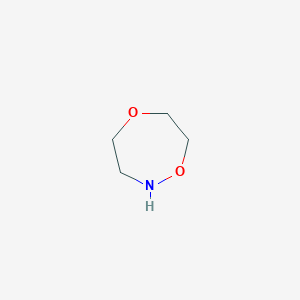
1,5,2-Dioxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,2-Dioxazepane is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a seven-membered ring containing two oxygen atoms and one nitrogen atom, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,5,2-Dioxazepane can be synthesized through various methods. One common approach involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)amines in the presence of catalytic amounts of transition and rare earth metals such as samarium and cobalt . Another method includes the transamination of 3-tert-butyl-1,5,3-dioxazepane with arylamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
1,5,2-Dioxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of this compound .
科学的研究の応用
1,5,2-Dioxazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, making it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic, antipyretic, and sedative.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,5,2-Dioxazepane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
類似化合物との比較
1,5,2-Dioxazepane can be compared with other similar compounds, such as 1,5,3-dioxazepane and 1,4-dioxane. While these compounds share some structural similarities, this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring . This uniqueness contributes to its distinct chemical and biological properties.
List of Similar Compounds
特性
分子式 |
C4H9NO2 |
|---|---|
分子量 |
103.12 g/mol |
IUPAC名 |
1,5,2-dioxazepane |
InChI |
InChI=1S/C4H9NO2/c1-2-6-3-4-7-5-1/h5H,1-4H2 |
InChIキー |
BFAAFHBXONZBTO-UHFFFAOYSA-N |
正規SMILES |
C1COCCON1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


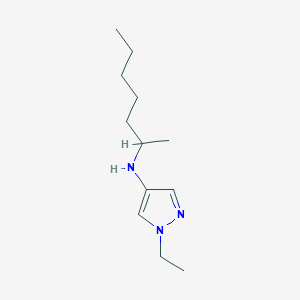
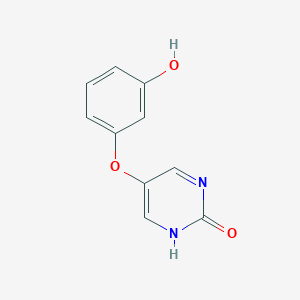
![2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13249117.png)
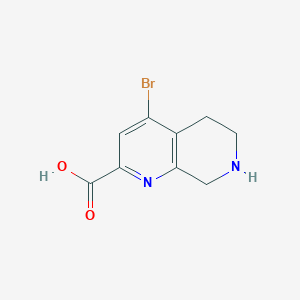
![2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13249120.png)
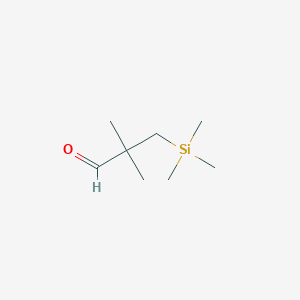
![3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13249140.png)
![1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
amine](/img/structure/B13249149.png)

![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)

![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)

